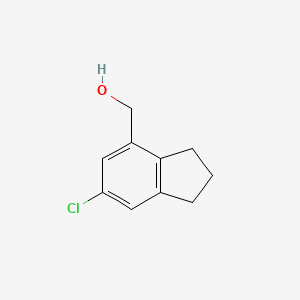
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a chloro-substituted indene ring with a methanol group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride to introduce the chloro group, followed by the reaction with formaldehyde and a reducing agent to form the methanol group .
Industrial Production Methods
Industrial production of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (6-chloro-2,3-dihydro-1H-inden-4-yl)aldehyde or (6-chloro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: Formation of 2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and methanol moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(6-bromo-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a bromo group instead of a chloro group.
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a fluoro group instead of a chloro group.
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a methyl group instead of a chloro group.
Uniqueness
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions that other substituents may not, making this compound distinct in its chemical and biological properties .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
InChI Key |
QQCDRYYOYAQSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















